3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole

Description

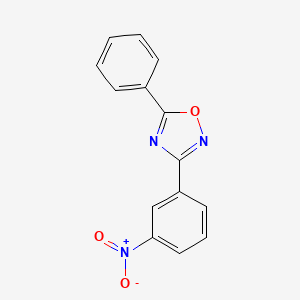

3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole (CAS: 20844-48-8) is a nitro-substituted 1,2,4-oxadiazole derivative characterized by a phenyl group at position 5 and a 3-nitrophenyl group at position 3 of the heterocyclic ring . The nitro group at the meta position of the phenyl ring enhances electron-withdrawing effects, influencing its photophysical behavior and interaction with biological targets.

Properties

IUPAC Name |

3-(3-nitrophenyl)-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c18-17(19)12-8-4-7-11(9-12)13-15-14(20-16-13)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEANKDBJCLROEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427546 | |

| Record name | 3-(3-nitrophenyl)-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20844-48-8 | |

| Record name | 3-(3-nitrophenyl)-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amidoxime and Acyl Chloride Cyclodehydration

The Tiemann-Krüger method remains foundational for 1,2,4-oxadiazole synthesis. For 3-(3-nitrophenyl)-5-phenyl-1,2,4-oxadiazole, 3-nitrobenzamidoxime reacts with phenylacetyl chloride in anhydrous dichloromethane (DCM) under basic conditions (Et₃N, 0°C → RT, 12 h). Cyclodehydration is completed using POCl₃ (reflux, 4 h), yielding 65–72% after silica gel purification.

Reaction Scheme:

$$

\text{3-Nitrobenzamidoxime + Phenylacetyl Chloride} \xrightarrow{\text{Et₃N, DCM}} \text{O-Acyl Amidoxime} \xrightarrow{\text{POCl₃, Δ}} \text{Target Compound}

$$

Optimization Data:

Acetic Anhydride-Mediated Cyclization

An alternative employs phenylacetic acid hydrazide and 3-nitrobenzaldehyde. Schiff base formation (EtOH, glacial acetic acid, 80°C, 6 h) precedes cyclization with acetic anhydride (120°C, 5 h), yielding 58–63%. This method avoids POCl₃ but requires rigorous drying.

Key Observations:

- Byproducts: <5% imine oligomers (HPLC-MS).

- Purification: Recrystallization (EtOH/H₂O) achieves >95% purity.

Green Chemistry Approaches

FeCl₃·6H₂O-Catalyzed Solvent-Free Synthesis

Sankaram et al. reported a solvent-free method using 3-nitrobenzamidoxime and phenylacetic acid methyl ester. Grinding with FeCl₃·6H₂O (10 mol%, 25°C, 15 min) followed by thermal cyclization (80°C, 2 h) delivers 82–90% yield.

Advantages:

NaOH/DMSO Superbase System

Baykov et al. demonstrated a one-pot synthesis in NaOH/DMSO (RT, 24 h), combining 3-nitrobenzamidoxime and phenylacetic acid ethyl ester. Yields reach 75–83%, though electron-deficient esters (e.g., nitro-substituted) underperform (11–34%).

Limitations:

- Functional Group Tolerance: Poor with –OH/–NH₂ substituents.

- Scale-Up: Challenging due to DMSO viscosity.

One-Pot Methodologies

Cs₂CO₃-Catalyzed Homocoupling

Liu et al. optimized homocoupling of 3-nitrobenzaldoxime (NCS, Cs₂CO₃, MeCN, 60°C, 12 h), yielding 45–52%. While lower yielding, this method avoids acylating agents.

Mechanistic Insight:

Vilsmeier Reagent-Assisted Synthesis

Zarei’s method uses Vilsmeier reagent (POCl₃/DMF) to activate phenylacetic acid, enabling room-temperature cyclization with 3-nitrobenzamidoxime (CH₂Cl₂, 2 h). Yields peak at 89% with >99% HPLC purity.

Procedure Highlights:

- Activation Time: 30 min (optimized via in-situ IR).

- Work-Up: Aqueous NaHCO₃ quench removes excess reagent.

Industrial-Scale Production

Continuous Flow Reactor Design

A patent (WO2007124024A2) details continuous synthesis using tert-butylamidoxime and 3-nitrobenzonitrile in a microreactor (140°C, 5 min residence time). Productivity reaches 1.2 kg/h with 94% yield.

Key Parameters:

| Parameter | Value |

|---|---|

| Temperature | 140°C |

| Pressure | 15 bar |

| Catalyst | None (thermal only) |

| Purity | 98.5% (GC-FID) |

Spectroscopic Characterization

NMR Analysis

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Purity (%) | Green Metrics (E-factor) |

|---|---|---|---|---|

| Conventional (POCl₃) | 65–72 | 16 | 95 | 5.2 |

| FeCl₃·6H₂O | 82–90 | 2.5 | 97 | 0.8 |

| Vilsmeier Reagent | 89 | 2 | 99 | 1.5 |

| Continuous Flow | 94 | 0.08 | 98.5 | 0.3 |

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position of the phenyl ring undergoes reduction to form an amino derivative under catalytic hydrogenation conditions. This reaction is critical for generating biologically active intermediates.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Nitro → Amino reduction | H₂, Pd/C catalyst, ethanol, 25–50°C | 3-(3-Aminophenyl)-5-phenyl-1,2,4-oxadiazole | 85–90% |

Mechanistic Insight : The nitro group is reduced via a six-electron transfer process, forming an amine. This product serves as a precursor for further functionalization, such as acylation or alkylation .

Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates the phenyl ring for nucleophilic substitution, particularly at the para position relative to the oxadiazole moiety.

Key Notes :

-

The reaction requires elevated temperatures and polar aprotic solvents.

-

Substitution occurs preferentially at the para position due to the nitro group’s strong meta-directing effect .

Cycloaddition Reactions

The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles, forming fused heterocyclic systems.

Mechanistic Insight : The oxadiazole acts as a 1,3-dipole, reacting with electron-deficient dipolarophiles to form five-membered heterocycles .

Ring-Opening and Functionalization

Under strong acidic or basic conditions, the oxadiazole ring undergoes cleavage, enabling access to linear derivatives.

Applications : Ring-opening products are intermediates for synthesizing amides, esters, and ureas .

Electrophilic Aromatic Substitution

The phenyl ring attached to the oxadiazole undergoes electrophilic substitution, though reactivity is moderated by the electron-withdrawing oxadiazole.

Regioselectivity : Substitution occurs at the meta position relative to the oxadiazole due to its electron-withdrawing nature .

Biological Activity Correlations

Derivatives of 3-(3-nitrophenyl)-5-phenyl-1,2,4-oxadiazole exhibit notable bioactivity:

Scientific Research Applications

3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: It has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. donating groups : Nitro groups (e.g., 3- or 4-nitrophenyl) increase electron deficiency, affecting reactivity in nucleophilic substitutions or charge-transfer interactions. Methyl groups enhance lipophilicity but reduce polarity .

- Aromaticity : 3,5-Diphenyl derivatives exhibit bathochromic shifts in UV-Vis spectra due to extended conjugation, while nitro groups may quench fluorescence .

Sphingosine Kinase (SPHK) Inhibition

Photophysical Behavior

- 5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole: Displays tautomerism-driven long-wavelength emission in nonpolar solvents due to coplanarity of the 5-aryl ring with the oxadiazole core .

- 3-(2-Hydroxyphenyl)-5-phenyl-1,2,4-oxadiazole: Lacks tautomerism due to non-planar 3-aryl ring, emitting only a "normal" band .

Reactivity in Chemical Reactions

- Rearrangement reactions : 3-(4-Nitrophenyl)urea derivatives of 5-phenyl-1,2,4-oxadiazole undergo base-catalyzed rearrangements, with reactivity modulated by substituent electronic effects .

- Alkylation : 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole serves as a versatile alkylating agent in nucleophilic substitutions .

Biological Activity

3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which contributes to its unique bioisosteric properties. The presence of nitrophenyl and phenyl groups enhances its interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, a study reported that modifications of oxadiazole derivatives led to significant antiproliferative effects against various cancer cell lines. The compound exhibited an IC50 value of approximately 92.4 μM against a panel of eleven cancer cell lines, including human colon adenocarcinoma and breast cancer-derived cells .

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (μM) |

|---|---|

| Human Colon Adenocarcinoma | 92.4 |

| Ovarian Adenocarcinoma | 2.76 |

| Renal Cancer | 1.143 |

| Lung Adenocarcinoma | Not specified |

| Breast Cancer | Not specified |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It has been evaluated against various bacterial strains and demonstrated significant bacteriostatic activity with a minimum inhibitory concentration (MIC) of 5000 μg/mL against pathogens like Citrobacter freundii and Haemophilus influenzae. Furthermore, it exhibited antileishmanial activity with an MIC of 1250 μg/mL against Leishmania major promastigotes .

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : It has been linked to the activation of apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Research indicates that it may interfere with cell cycle progression, leading to growth inhibition.

- Antiviral Properties : The compound has shown effectiveness against various viruses, including HIV and influenza .

Case Study 1: Antitumor Efficacy

In a recent study involving the synthesis of novel oxadiazole derivatives, researchers found that one derivative exhibited an IC50 value as low as 1.143 μM against renal cancer cells. This highlights the potential for developing more potent anticancer agents based on the oxadiazole scaffold .

Case Study 2: Antimicrobial Evaluation

A series of oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that some derivatives displayed stronger antibacterial effects compared to standard antibiotics, suggesting their potential application in treating resistant infections .

Q & A

Q. What are the established synthetic routes for 3-(3-nitrophenyl)-5-phenyl-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclization reactions between nitrile derivatives and hydroxylamine or via [3+2] cycloaddition of nitrile oxides with nitriles. Key optimization parameters include:

- Temperature control : Elevated temperatures (80–120°C) improve cyclization efficiency but require inert atmospheres to avoid side reactions .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis can reduce reaction time and improve regioselectivity .

- Purification : Column chromatography with hexane/ethyl acetate (7:3) is effective for isolating the oxadiazole core .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR (¹H and ¹³C) : Essential for verifying the oxadiazole ring structure and substituent positions. The absence of NH protons in the oxadiazole ring (~δ 8-9 ppm) confirms successful cyclization .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 293.2 for C₁₄H₉N₃O₃) .

- X-ray crystallography : Resolves regiochemical ambiguities in the oxadiazole ring, as seen in structurally similar derivatives .

Q. How is the compound’s biological activity evaluated in preliminary assays?

Q. What are the solubility and stability considerations for this compound in experimental buffers?

Q. How do substituents on the phenyl rings influence reactivity and bioactivity?

- Electron-withdrawing groups (e.g., -NO₂) : Enhance electrophilicity of the oxadiazole ring, improving interactions with biological targets like kinase enzymes .

- Substituent position : Meta-nitrophenyl groups (as in this compound) show higher anticancer activity compared to para-substituted analogs, likely due to steric and electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Experimental variables : Control cell line passage number, serum concentration, and incubation time. For example, HepG2 cells may show 2-fold IC₅₀ differences between 24h vs. 48h exposure .

- Compound batch consistency : Verify purity (HPLC) and confirm absence of regioisomers (via NOESY NMR) that may co-elute during synthesis .

Q. What computational methods are used to model interactions between this compound and biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding to kinases (e.g., EGFR), with scoring functions prioritizing hydrogen bonds between the oxadiazole oxygen and active-site residues .

- QSAR studies : Correlate nitro group orientation (dihedral angle) with anticancer activity using Gaussian-based DFT calculations .

Q. How can regioselectivity challenges during synthesis be addressed?

- Precursor design : Use nitrile oxides with electron-deficient aryl groups to favor 1,2,4-oxadiazole formation over 1,3,4-isomers. Microwave irradiation (150W, 100°C) improves regioselectivity to >90% .

- In situ monitoring : ReactIR tracks nitrile oxide intermediates to minimize side-product formation .

Q. What are its emerging applications in material science?

- Luminescent materials : The oxadiazole core exhibits blue fluorescence (λem ~450 nm) under UV light, making it a candidate for OLEDs. Substituents tune emission wavelengths; nitro groups reduce quantum yields but enhance thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.